molecular formula C22H20ClNO4S2 B13374824 (4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone

(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone

Cat. No.: B13374824
M. Wt: 462.0 g/mol
InChI Key: SPTCMGLOJXTXSR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylsulfonylphenyl group, a morpholinyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thienyl and phenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, methanesulfonyl chloride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its combination of a chlorophenyl group, a methylsulfonylphenyl group, a morpholinyl group, and a thienyl group sets it apart from other similar compounds.

Properties

Molecular Formula

C22H20ClNO4S2

Molecular Weight

462.0 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(4-methylsulfonylphenyl)-5-morpholin-4-ylthiophen-2-yl]methanone

InChI

InChI=1S/C22H20ClNO4S2/c1-30(26,27)18-8-4-15(5-9-18)19-14-20(21(25)16-2-6-17(23)7-3-16)29-22(19)24-10-12-28-13-11-24/h2-9,14H,10-13H2,1H3

InChI Key

SPTCMGLOJXTXSR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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